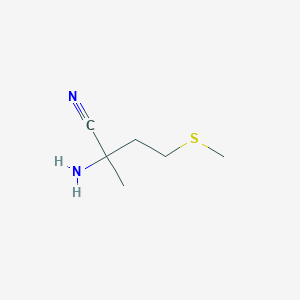

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile

Description

Properties

Molecular Formula |

C6H12N2S |

|---|---|

Molecular Weight |

144.24 g/mol |

IUPAC Name |

2-amino-2-methyl-4-methylsulfanylbutanenitrile |

InChI |

InChI=1S/C6H12N2S/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3 |

InChI Key |

IUESVNKWELHBPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCSC)(C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile chemical structure

[1]

Part 1: Executive Summary & Chemical Identity[1]

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile is a specialized organic intermediate primarily used in the synthesis of

This guide details the chemical structure, validated synthesis protocols via the Strecker reaction, and safety considerations for researchers handling this nitrile intermediate.

Chemical Identity Table[1][2][3]

| Property | Data |

| IUPAC Name | 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile |

| Common Names | |

| CAS Number | 1803586-03-9 (Hydrochloride salt); Free base often generated in situ |

| Molecular Formula | C |

| Molecular Weight | 144.24 g/mol |

| SMILES | CSCCC(C)(N)C#N |

| Physical State | Pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in alcohols, DCM, chloroform; HCl salt soluble in water |

Part 2: Synthesis & Experimental Protocol

The synthesis of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile relies on the Strecker Synthesis , a robust method for generating

Reaction Pathway Diagram[1]

Figure 1: Strecker synthesis pathway converting 4-(methylthio)butan-2-one to the target nitrile.[1][2][3]

Precursor Preparation: 4-(Methylthio)butan-2-one

If the ketone precursor is not commercially available, it can be synthesized via the conjugate addition of sodium methanethiolate to methyl vinyl ketone (MVK).[1]

Reaction:

Core Synthesis Protocol (Strecker Reaction)[1]

Safety Warning: This protocol involves Sodium Cyanide (NaCN) .[1] It releases highly toxic HCN gas upon contact with acid.[1] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

Reagents:

-

4-(Methylthio)butan-2-one (1.0 eq)[1]

-

Sodium Cyanide (NaCN) (1.1 eq)[1]

-

Ammonium Chloride (NH

Cl) (1.2 eq)[1] -

Ammonium Hydroxide (NH

OH, 28% aq) (2.0 eq)[1] -

Solvent: Methanol/Water (1:1 mixture)[1]

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NH

Cl (1.2 eq) in water. Add NaCN (1.1 eq) carefully.[1] Note: Ensure the solution remains basic to prevent HCN evolution. -

Ketone Addition: Add the 4-(methylthio)butan-2-one (1.0 eq) dissolved in methanol to the aqueous cyanide/ammonium solution.

-

Ammonia Addition: Slowly add concentrated NH

OH (2.0 eq). Seal the flask securely. -

Reaction: Stir the mixture at 50°C for 5–12 hours . The reaction progresses as the ketone is consumed (monitor by TLC, visualized with KMnO

stain). -

Work-up:

-

Purification: The crude oil is often sufficiently pure (>90%) for hydrolysis. For storage, convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude nitrile.

Part 3: Mechanism & Characterization[1]

Mechanistic Insight

The reaction follows the classic Strecker mechanism adapted for a ketone substrate:

-

Imine Formation: Ammonia (from NH

Cl/NH -

Nucleophilic Attack: The cyanide ion (

CN) attacks the electrophilic carbon of the imine. -

Steric Factors: The presence of the methyl group (from the ketone) and the flexible thioether chain creates a quaternary center. The reaction typically yields a racemic mixture.[5]

Expected Spectroscopic Data (Free Base)

-

H NMR (CDCl

-

IR Spectrum:

Part 4: Applications in Drug Development

Synthesis of -Methylmethionine

The primary application of this nitrile is the generation of

-

Protocol: Reflux the nitrile in 6M HCl for 12–24 hours.

-

Significance:

-Methyl amino acids are "conformational locks."[1] Replacing the

Metabolic Stability

Peptides containing

Part 5: References

-

Strecker Synthesis Overview : "The Strecker Amino Acid Synthesis." Master Organic Chemistry. Available at: [Link]

-

Analogous Synthesis Protocol : "Butyric acid,

-amino- -

Chemical Identity & CAS : "2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride."[1][6] Accela Chem.[1] CAS: 1803586-03-9.[1][6] Available at: [Link][1]

-

Peptide Modification Applications : "Synthesis of alpha-methyl, alpha-substituted amino acids." U.S. Patent 6,043,376.[1] Available at:

Sources

- 1. 61764-33-8,6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 6. 270594-18-8,1-(4-Boc-1-piperazinyl)-2-propen-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Strategic Synthesis and Application of Sulfur-Functionalized 2-Amino-2-Methylbutyronitrile Scaffolds

Abstract

This technical guide details the synthetic architecture and pharmaceutical utility of sulfur derivatives derived from 2-amino-2-methylbutyronitrile (AMBN) . As the Strecker synthesis product of 2-butanone, AMBN serves as a critical entry point for

The Core Scaffold: 2-Amino-2-Methylbutyronitrile (AMBN)

The AMBN scaffold represents a "privileged structure" in medicinal chemistry due to the presence of a quaternary carbon center. This substitution pattern introduces conformational restriction , forcing peptide backbones into helical turns (

Structural Dynamics

-

Gem-Dialkyl Effect (Thorpe-Ingold): The presence of both methyl and ethyl groups on the

-carbon accelerates cyclization reactions. This makes AMBN an ideal precursor for heterocycles but complicates linear functionalization (e.g., hydrolysis) due to steric hindrance. -

Chirality: The molecule possesses a chiral center. While typically synthesized as a racemate, resolution is often performed at the amino acid or hydantoin stage.

Synthesis (The Strecker Protocol)

The synthesis of AMBN is the foundational step. While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.

Safety Critical: This reaction involves cyanide salts. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

| Parameter | Specification |

| Precursor | 2-Butanone (Methyl Ethyl Ketone) |

| Reagents | NaCN, NH₄Cl, NH₄OH (aq) |

| Conditions | 0°C to Room Temp, 4–6 hours |

| Yield Target | 75–85% |

| Key Risk | Exothermic HCN generation; runaway polymerization. |

The Sulfur Interface: Thioamide Synthesis

Target: 2-amino-2-methylthiobutyramide

Direct conversion of

The "Imidazolidine Route" (Expert Insight)

To bypass the instability of the acyclic intermediate, the most robust protocol involves a cyclic capture strategy .

-

Cyclization: React AMBN with a ketone (e.g., acetone) and

to form a stable imidazolidine-4-thione . -

Hydrolysis: Acidic hydrolysis of the thione ring releases the desired

-aminothioamide.[1]

This method leverages the gem-dialkyl effect to drive the initial ring closure, protecting the sensitive thioamide moiety until the final release.

Heterocyclic Evolution: Thiohydantoins

Target: 5-ethyl-5-methyl-2-thiohydantoin

Thiohydantoins derived from AMBN are potent bioisosteres of hydantoins (e.g., phenytoin analogs).[2] The sulfur substitution at the 2-position increases lipophilicity and alters hydrogen-bonding capability, crucial for membrane permeability in CNS drug discovery.

Synthesis via Carbon Disulfide ( )

The reaction of AMBN with

-

Mechanism: Nucleophilic attack of the amine on

forms a dithiocarbamate intermediate. -

Cyclization: Intramolecular attack of the sulfur on the nitrile carbon closes the ring.

Experimental Protocols

Protocol A: Optimized Strecker Synthesis of AMBN

Use this protocol to generate the core scaffold.

-

Preparation: In a 1L round-bottom flask, dissolve Ammonium Chloride (58.8 g, 1.1 mol) in Ammonium Hydroxide (28-30%, 200 mL) .

-

Cyanide Addition: Cool to 0°C. Carefully add Sodium Cyanide (49.0 g, 1.0 mol) dissolved in minimal water. Caution: Cyanide hazard.

-

Ketone Addition: Add 2-Butanone (72.1 g, 1.0 mol) dropwise over 45 minutes, maintaining temperature

. -

Reaction: Allow to warm to room temperature and stir vigorously for 6 hours.

-

Extraction: Extract the oily layer with diethyl ether (

). -

Purification: Dry over

and concentrate in vacuo. Distill under reduced pressure (bp ~55°C at 15 mmHg) to obtain AMBN as a colorless oil.

Protocol B: Synthesis of 5-ethyl-5-methyl-2-thiohydantoin

A self-validating protocol using the Bucherer-Bergs sulfur variant.

-

Reagents: Combine 2-Butanone (0.1 mol) , Potassium Cyanide (0.2 mol) , and Ammonium Carbonate (0.4 mol) . Note: For the thio-variant, replace Ammonium Carbonate with Ammonium Thiocyanate (

) or use -

Preferred Route (Thiourea Melt):

-

Hydrolyze AMBN to Isovaline (HCl reflux, 12h).

-

Mix Isovaline (10 mmol) and Thiourea (10 mmol) .

-

Fusion: Heat the mixture to 180°C (melt) for 30 minutes. The mixture will liquefy and then resolidify.

-

Workup: Recrystallize the solid from Ethanol/Water.

-

Validation: Melting point should be distinct from the oxo-hydantoin.

-

Pathway Visualization

Diagram 1: Divergent Synthesis of Sulfur Derivatives

This diagram illustrates the critical decision points in processing the AMBN scaffold. Note the "Cyclic Protection" route for thioamides.

Caption: Divergent synthetic pathways from AMBN. The upper path utilizes a cyclic capture strategy to stabilize the thioamide, while the lower path leverages

Diagram 2: Mechanistic Logic of the "Gem-Dialkyl" Effect

Understanding why the cyclic route is preferred for this specific scaffold.

Caption: The Thorpe-Ingold effect dictates that

References

-

Canadian Science Publishing. Preparation of α-aminothioamides from aldehydes and ketones. (The "Imidazolidine Route" justification). [Link][2]

-

MDPI (Molecules). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

-

European Journal of Chemistry. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (Analogous sulfur derivative characterization). [Link]

-

PrepChem. Synthesis of 5-ethyl-5-methyl-hydantoin. (Base protocol for the hydantoin scaffold). [Link]

Sources

non-proteinogenic amino acid nitrile precursors

Topic: Non-Proteinogenic Amino Acid Nitrile Precursors: Synthetic Strategies & Biocatalytic Integration Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Non-proteinogenic amino acids (NPAAs) have shifted from niche chemical curiosities to fundamental pillars of modern peptidomimetics and small-molecule drug discovery. Their ability to induce specific secondary structures, resist proteolytic degradation, and modulate receptor affinity makes them indispensable. This guide focuses on the nitrile precursor —the versatile "cyanide anchor"—which serves as the critical entry point for synthesizing these complex scaffolds. We will dissect the three dominant methodologies: the classical Strecker synthesis, the thermodynamic Bucherer-Bergs reaction, and the emerging dominance of stereoselective biocatalysis.

Strategic Importance of Nitrile Precursors

In drug development, the transition from a hit to a lead often requires rigidifying a flexible peptide backbone or protecting it from metabolic hydrolysis. NPAAs achieve this by introducing:

-

Quaternary Centers: Restricting bond rotation (

angles). -

Cyclic Constraints: Forcing bioactive conformations (e.g., cyclopropyl or piperidine rings).

-

Orthogonal Functionality: Alkynes or azides for "click" chemistry tagging.

Nitriles (

Chemical Synthesis: The Divergent Pathways

The choice between Strecker and Bucherer-Bergs is not arbitrary; it is dictated by the substrate's sterics and the desired thermodynamic outcome.

2.1 The Strecker Synthesis (Kinetic Control)

Best suited for aldehydes and unhindered ketones.

-

Mechanism: Nucleophilic addition of cyanide to an imine (formed in situ from an aldehyde and amine).

-

Limitation: The reaction is reversible. In sterically hindered ketones, the equilibrium favors the starting materials.

-

Stereochemistry: Generally yields racemates unless chiral auxiliaries (e.g.,

-phenylglycinol) or asymmetric catalysts (e.g., thioureas) are employed.

2.2 The Bucherer-Bergs Reaction (Thermodynamic Control)

The gold standard for quaternary centers and cyclic ketones .

-

Mechanism: Condensation of a ketone, cyanide, and ammonium carbonate to form a hydantoin intermediate.[1][2][3]

-

The "Senior Scientist" Insight: The Bucherer-Bergs reaction is favored for cyclic ketones because the hydantoin ring forms a rigid spiro-fused system that is thermodynamically more stable than the

-amino nitrile produced in the Strecker reaction. If you are synthesizing 1-aminocyclohexanecarboxylic acid (a precursor for gabapentinoids), Bucherer-Bergs is the mandatory route.

2.3 Visualization of Synthetic Logic

Figure 1: Decision matrix for selecting Strecker vs. Bucherer-Bergs pathways based on substrate sterics.

Biocatalysis: The Stereoselective Revolution

Chemical hydrolysis of nitriles requires harsh acids (

3.1 Nitrilases (EC 3.5.5.1)

These enzymes perform a one-step hydrolysis of the nitrile directly to the carboxylic acid, releasing ammonia.[4]

-

Application: Ideal for converting racemic

-amino nitriles into enantiopure amino acids via Dynamic Kinetic Resolution (DKR) . -

Mechanism: The enzyme selectively hydrolyzes one enantiomer of the nitrile. Because the chemical equilibrium between the amino nitrile and the imine is reversible (in the Strecker pool), the unreacted enantiomer racemizes, feeding the enzyme until 100% theoretical yield of the L- or D-amino acid is achieved.

3.2 Nitrile Hydratases (NHase) + Amidases

A two-step cascade: NHase converts nitrile

Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of a Spiro-Cyclic Amino Acid

Target: 1-amino-4-phenylcyclohexanecarboxylic acid ( conformationally constrained phenylalanine analog).

Reagents: 4-Phenylcyclohexanone (1.0 eq), KCN (1.2 eq),

-

Safety Check: Verify HCN detector is active. Prepare a quench bath (10% bleach/NaOH).

-

Dissolution: In a round-bottom flask, dissolve 4-phenylcyclohexanone in 50% EtOH.

-

Addition: Add

. Stir for 10 mins. -

Initiation: Add KCN carefully. Note: Do not acidify. HCN gas will evolve if pH drops < 9.

-

Reflux: Heat to 60°C for 12-18 hours. The solution will initially clarify, then the hydantoin precipitate will form.

-

Isolation: Cool to 0°C. Filter the white solid (Hydantoin intermediate). Wash with cold water to remove excess cyanide.

-

Hydrolysis (The Critical Step): Suspend hydantoin in

. Reflux at 100°C for 24h.-

Why? Hydantoins are incredibly stable. Alkaline hydrolysis opens the ring to the ureido acid, which then decarboxylates to the amino acid.

-

-

Purification: Neutralize to isoelectric point (pH ~6.5) with conc. HCl. The amino acid precipitates.

Protocol B: Biocatalytic Resolution of -Amino Nitriles

Target: (S)-Phenylglycine from racemic nitrile.

Reagents: Racemic

-

Buffer Prep: Prepare 50mM potassium phosphate buffer (pH 7.5). Degas to protect enzyme thiols.

-

Substrate Loading: Dissolve nitrile in minimal DMSO (5% v/v final) and add to buffer. Concentration: 50-100 mM.

-

Self-Validating Step: Check solubility. If the nitrile oils out, the enzyme surface area is compromised. Add surfactant (Tween-80) if necessary.

-

-

Enzyme Addition: Add lyophilized nitrilase powder or immobilized cell mass.

-

Incubation: Shake at 30°C, 150 rpm.

-

Monitoring: Analyze aliquots via HPLC (Chiralpak ZWIX(+) column).

-

Success Metric: You should see the disappearance of the nitrile and appearance of the acid. If DKR is working, the R-nitrile peak should not accumulate; it should racemize and convert to S-acid.

-

-

Quench: Acidify to pH 2 to denature enzyme and stop reaction.

Safety & Stability: The "Self-Validating" Workflow

Working with nitriles and cyanide salts requires a zero-tolerance safety protocol. A self-validating system means the workflow physically prevents progression if safety parameters are unmet.

| Parameter | Risk | Control Strategy | Self-Validating Check |

| pH Control | Acidification releases HCN gas. | Maintain pH > 10 for cyanide salts. | Colorimetric Indicator: Add phenolphthalein to the waste trap. If it turns colorless (pH < 8), stop immediately. |

| Waste Disposal | Residual cyanide in filtrate. | Oxidative destruction. | Bleach Quench: Treat all waste with 10% NaOCl. Test with KI-Starch paper (Blue = Excess oxidant = Safe). |

| Enzyme Stability | Cysteine active site oxidation. | Inert atmosphere / DTT. | Activity Assay: Run a standard benzonitrile check before the main batch. <80% conversion = Do not proceed. |

5.1 Biocatalytic DKR Mechanism

Figure 2: Dynamic Kinetic Resolution (DKR). The enzyme depletes the (S)-nitrile, driving the equilibrium from the (R)-nitrile through the imine to replenish the (S)-substrate.

References

-

Sessler, N., et al. (2022). "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction." Frontiers in Bioengineering and Biotechnology. Link

-

Alfa Chemistry. (n.d.). "Bucherer-Bergs Reaction: Mechanism and Applications in Hydantoin Synthesis." Link

-

Wang, J., et al. (2011).[5] "Asymmetric Strecker Reactions." Chemical Reviews, 111(11), 6947-6983.[5] Link

-

Creative Enzymes. (n.d.). "Nitrilase: Enzyme Properties and Industrial Applications."[4] Link

-

Nauth, A. M., et al. (2018).[6] "Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources."[6] Green Chemistry, 20, 4217-4223.[6] Link

Sources

- 1. Bucherer-Bergs Reaction [organic-chemistry.org]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 4. Nitrilase - Creative Enzymes [creative-enzymes.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Quaternary α-Amino Nitriles: A Technical Guide to Structure, Reactivity, and Application

Foreword: The Strategic Importance of the Quaternary α-Amino Nitrile Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the quaternary α-amino nitrile motif has emerged as a cornerstone for the construction of complex, biologically active molecules. Its unique structural feature—a fully substituted α-carbon bearing both a nitrile and an amino group—imparts a distinct reactivity profile that has been exploited for the synthesis of non-natural α-amino acids, intricate heterocyclic systems, and novel pharmaceutical leads.[1][2][3] This guide provides an in-depth exploration of the synthesis, structure, and reactivity of quaternary α-amino nitriles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure a comprehensive and trustworthy resource.

The Structural Uniqueness of Quaternary α-Amino Nitriles

The defining feature of a quaternary α-amino nitrile is the tetrasubstituted carbon atom at the α-position relative to the nitrile group. This structural arrangement has profound implications for the molecule's stereochemistry, stability, and reactivity.

-

Stereochemical Complexity: The quaternary center is a stereocenter, and the synthesis of enantiomerically pure quaternary α-amino nitriles is a significant challenge and a primary focus of modern synthetic efforts.[2][4] The non-planar arrangement of four different substituents around the central carbon atom gives rise to a chiral molecule with profound implications for its biological activity.

-

Electronic and Steric Effects: The electron-withdrawing nature of the nitrile group influences the reactivity of the adjacent C-N bond and the α-carbon itself. Steric hindrance around the quaternary center can dictate the feasibility of certain transformations and often requires carefully tailored reaction conditions.

-

Synthetic Versatility: The nitrile and amino functionalities serve as versatile synthetic handles, allowing for a wide array of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[5][6] The amino group, on the other hand, can be acylated, alkylated, or incorporated into heterocyclic rings.

Synthetic Strategies: Mastering the Construction of the Quaternary Center

The creation of the sterically congested and often chiral quaternary α-carbon is the central challenge in the synthesis of these valuable compounds. The renowned Strecker reaction and its modern asymmetric variants are the most powerful tools in this endeavor.[5][7][8]

The Asymmetric Strecker Reaction: A Cornerstone of Synthesis

The Strecker reaction, first reported in 1850, is a three-component condensation of a ketone, an amine, and a cyanide source to form an α-amino nitrile.[1][8] For the synthesis of quaternary α-amino nitriles, a ketone is used as the carbonyl component.[8] The development of asymmetric versions of this reaction has been a major focus, enabling the enantioselective synthesis of chiral quaternary α-amino nitriles. Two primary strategies have emerged:

-

Chiral Auxiliaries: This approach involves the use of a chiral amine, which reacts with the ketone to form a chiral imine. Subsequent diastereoselective cyanation affords the α-amino nitrile with a bias for one diastereomer. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product.[9][10]

-

Chiral Catalysts: In this more atom-economical approach, a chiral catalyst is used to control the stereochemical outcome of the cyanation of an achiral imine. A wide range of catalysts, including metal complexes and organocatalysts, have been developed for this purpose.[1][7][11]

Caption: A generalized workflow for the catalytic asymmetric Strecker reaction.

Organocatalysis: A Greener Approach

In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysts for the asymmetric Strecker reaction.[1][2] Chiral thioureas, squaramides, and guanidines are among the organocatalysts that have proven to be highly effective in promoting the enantioselective cyanation of ketimines.[11][12]

Causality Behind Experimental Choices: The choice of an organocatalyst is dictated by the substrate scope and the desired stereochemical outcome. For instance, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can activate both the imine and the cyanide source, leading to enhanced reactivity and stereoselectivity.

Phase-Transfer Catalysis

Phase-transfer catalysis offers a practical method for the synthesis of N-arylsulfonyl α-amino nitriles. This technique utilizes a chiral quaternary ammonium salt to facilitate the reaction between an aqueous solution of potassium cyanide and an organic solution of the α-amido sulfone, leading to the formation of the desired product with high enantioselectivity.[7]

Reactivity of Quaternary α-Amino Nitriles: A Gateway to Molecular Diversity

The synthetic utility of quaternary α-amino nitriles lies in their diverse reactivity, which allows for their transformation into a wide range of valuable compounds.

Hydrolysis to Quaternary α-Amino Acids

The most common transformation of α-amino nitriles is their hydrolysis to the corresponding α-amino acids.[5][8] This is typically achieved under acidic or basic conditions. The resulting quaternary α-amino acids are important building blocks for the synthesis of peptides, peptidomimetics, and other biologically active molecules.[13][14]

Experimental Protocol: Acidic Hydrolysis of a Quaternary α-Amino Nitrile

-

Dissolution: Dissolve the quaternary α-amino nitrile (1.0 eq) in a suitable solvent such as a mixture of concentrated hydrochloric acid and acetic acid (1:1).

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for a period of 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography to afford the pure quaternary α-amino acid.

Self-Validation: The successful synthesis of the amino acid can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) and by comparing the data with known literature values. The stereochemical integrity can be assessed by chiral HPLC analysis.

Cycloaddition Reactions

The nitrile functionality of α-amino nitriles can participate in cycloaddition reactions, providing access to a variety of heterocyclic compounds. For instance, they can react with azides to form tetrazoles or with dienes in Diels-Alder reactions.[15]

Reductions and Additions

The nitrile group can be reduced to a primary amine, yielding a vicinal diamine. Alternatively, the addition of organometallic reagents to the nitrile can afford ketones after hydrolysis of the intermediate imine.

α-Alkylation

Deprotonation of the N-H bond followed by alkylation provides a route to N-substituted quaternary α-amino nitriles. Furthermore, under specific conditions, the α-proton of an N-protected amino nitrile can be removed to generate a carbanion, which can then be alkylated to introduce a new substituent at the α-position.[16][17][18]

Applications in Drug Discovery and Development

The unique structural and chemical properties of quaternary α-amino nitriles have made them attractive scaffolds in drug discovery.

-

Protease Inhibitors: The α-amidoacetonitrile moiety is a key structural feature in a number of potent and selective protease inhibitors.[3] For example, certain α-amino nitrile derivatives have been investigated as inhibitors of cathepsins, a class of proteases implicated in various diseases.[3][19]

-

Antidiabetic Agents: Dipeptidyl peptidase IV (DPP-IV) inhibitors are an important class of drugs for the treatment of type 2 diabetes. Several potent DPP-IV inhibitors, such as vildagliptin and saxagliptin, contain an α-amino nitrile moiety.[19][20]

-

Antiviral and Anticancer Agents: The α-amino nitrile scaffold has been incorporated into molecules with demonstrated antiviral and anticancer activities.[1][2]

Data Presentation: Comparison of Synthetic Methods for Quaternary α-Amino Nitriles

| Method | Catalyst/Auxiliary | Substrate Scope | Enantioselectivity (ee) | Yield | Advantages | Disadvantages |

| Asymmetric Strecker (Chiral Auxiliary) | (R)-Phenylglycinol | Aromatic & Aliphatic Ketones | 80-98% de | 70-95% | High diastereoselectivity, reliable | Requires stoichiometric auxiliary, cleavage step needed |

| Organocatalytic Strecker | Chiral Thiourea | Aromatic Ketimines | 85-99% ee | 80-99% | Metal-free, mild conditions, high ee | May require longer reaction times |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | α-Amido Sulfones | 90-99% ee | 85-98% | Operationally simple, high ee | Limited to specific substrates |

| Indium-Catalyzed Three-Component Reaction | In(OTf)₃ | Alkynes, Amines, TMSCN | N/A (racemic) | 60-90% | Forms quaternary center directly from simple precursors | Racemic products, metal catalyst |

Future Outlook

The field of quaternary α-amino nitrile chemistry continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable synthetic methods. The design of novel organocatalysts and the exploration of flow chemistry approaches are expected to play a significant role in the future of this field. Furthermore, the application of quaternary α-amino nitriles as building blocks for the synthesis of complex natural products and new pharmaceutical agents will undoubtedly continue to expand.

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

-

Recent advances in asymmetric Strecker reactions. Arkivoc. [Link]

-

Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters. PMC. [Link]

-

Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ACS Publications. [Link]

-

Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. PubMed. [Link]

-

α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Enantioselective Synthesis of α‑Quaternary Amino Acids by Alkylation of Deprotonated α‑Aminonitriles. Figshare. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate. PubMed. [Link]

-

Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Wiley Online Library. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

-

Production of Quaternary α-Aminonitriles by Means of Indium-Catalyzed Three-Component Reaction of Alkynes, Amines, and Trimethylsilyl Cyanide. PubMed. [Link]

-

Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews (RSC Publishing). [Link]

-

Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. ACS Publications. [Link]

-

Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. PubMed. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. Bohrium. [Link]

-

Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals. [Link]

-

Application of Nitrile in Drug Design. SIOC Journals. [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

-

Some recent applications of ??-amino nitrile chemistry. ResearchGate. [Link]

-

ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. Rasayan Journal of Chemistry. [Link]

-

strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. Bohrium. [Link]

-

Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. ACS Publications. [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

Sources

- 1. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 16. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. figshare.com [figshare.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Strecker Synthesis of α-Methylmethionine from 4-(Methylthio)-2-butanone

Abstract

The Strecker synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a highly relevant and versatile method for the synthesis of α-amino acids.[1][2] This three-component reaction, involving a carbonyl compound, ammonia, and a cyanide source, provides a direct and efficient pathway to α-aminonitriles, which are subsequently hydrolyzed to the target amino acids.[3][4] This guide provides an in-depth technical examination of the Strecker reaction applied to a ketone substrate, 4-(methylthio)-2-butanone, to yield α-methylmethionine. The use of a ketone, as opposed to an aldehyde, results in the formation of an α,α-disubstituted amino acid, a structural motif of significant interest in medicinal chemistry and drug development for its ability to confer unique conformational constraints on peptides.[1]

We will dissect the reaction from a mechanistic perspective, provide a field-proven experimental protocol with an emphasis on the causality behind procedural choices, and detail the requisite analytical techniques for product characterization and validation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable synthetic transformation.

Reactant and Product Profiles

A thorough understanding of the starting materials and the final product is fundamental to successful synthesis.

Ketone Substrate: 4-(Methylthio)-2-butanone

4-(Methylthio)-2-butanone is a bifunctional molecule containing both a ketone carbonyl group and a thioether linkage.[5][6] The ketone is the reactive center for the initial imine formation in the Strecker synthesis, while the methylthioethyl side chain is carried through the reaction to become the characteristic side chain of the resulting methionine analog.

| Property | Value | Source(s) |

| CAS Number | 34047-39-7 | [7] |

| Molecular Formula | C₅H₁₀OS | [7][8] |

| Molecular Weight | 118.19 g/mol | [9] |

| Appearance | Liquid | [9] |

| Boiling Point | 105-107 °C / 55 mmHg | [5] |

| Density | 1.003 g/mL at 25 °C | [5][9] |

| Refractive Index (n²⁰/D) | 1.473 | [5] |

Target Product: α-Methylmethionine

The final product, following hydrolysis of the intermediate α-aminonitrile, is 2-amino-2-methyl-4-(methylthio)butanoic acid, or α-methylmethionine. It is an analog of the essential amino acid methionine.[10][11] Methionine plays critical roles in biology, including protein synthesis initiation, and as a precursor to the universal methyl donor S-adenosylmethionine (SAM).[10][12][13] α-Methylated amino acids are of particular interest as they can enhance the metabolic stability of peptides and induce specific secondary structures (e.g., helices).

| Property | Value (for L-Methionine) | Source(s) |

| CAS Number | 63-68-3 | [10] |

| Molecular Formula | C₅H₁₁NO₂S | [14][15] |

| Molecular Weight | 149.21 g/mol | [15] |

| Melting Point | 281 °C (decomposes) | [10] |

| pKa (carboxyl) | 2.28 | [10][16] |

| pKa (amino) | 9.21 | [10][16] |

Mechanistic Deep Dive: The Strecker Synthesis Pathway

The Strecker synthesis is a two-part process: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[3] The use of a ketone substrate does not alter the fundamental mechanism.

Part 1: Formation of α-Amino-α-methyl-γ-(methylthio)butyronitrile

This stage involves the in-situ formation of an iminium ion, which is subsequently trapped by a cyanide nucleophile.

-

Carbonyl Activation & Imine Formation: The reaction is typically initiated in the presence of an ammonium salt, such as ammonium chloride (NH₄Cl). NH₄Cl serves as both a source of ammonia (NH₃) and a mild acid to protonate the ketone's carbonyl oxygen.[17] This protonation enhances the electrophilicity of the carbonyl carbon.

-

Hemiaminal Intermediate: Ammonia, a potent nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral hemiaminal intermediate.[1][17]

-

Dehydration to Iminium Ion: The hemiaminal undergoes dehydration (loss of a water molecule), a process driven by the formation of a stable C=N double bond, yielding a reactive iminium ion intermediate.[3][17]

-

Cyanide Attack: The cyanide ion (CN⁻), a strong nucleophile, attacks the electrophilic iminium carbon. This step forms the crucial new carbon-carbon bond and results in the stable α-aminonitrile product.[1][4]

Part 2: Hydrolysis to α-Methylmethionine

The nitrile group of the α-aminonitrile is robust and requires vigorous conditions, typically strong acid and heat, for its conversion to a carboxylic acid.[3][]

-

Nitrile Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₃O⁺), increasing the electrophilicity of the nitrile carbon.[1][17]

-

Hydration: A water molecule attacks the nitrile carbon. A series of proton transfers follows, converting the nitrile into an imidic acid tautomer and then into a primary amide.[3][17]

-

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions. The amide's carbonyl oxygen is protonated, and a second water molecule attacks the carbonyl carbon.

-

Final Conversion: This leads to a tetrahedral intermediate that collapses, eliminating ammonia (which is protonated to NH₄⁺ under the acidic conditions) to yield the final carboxylic acid product, completing the synthesis.[1][3]

A Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step has a clear purpose and defined endpoints, ensuring reproducibility and troubleshooting capability.

Critical Safety Advisory: The Strecker synthesis involves highly toxic cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide (HCN).[3] All operations involving cyanide must be performed in a certified chemical fume hood by trained personnel. An emergency cyanide exposure kit should be readily available. Acidification of cyanide salts liberates deadly HCN gas.

Reagents and Materials

| Reagent / Material | Grade | Purpose |

| 4-(Methylthio)-2-butanone | ≥98% | Ketone Substrate |

| Ammonium Chloride (NH₄Cl) | ACS Reagent | Ammonia source & mild acid |

| Potassium Cyanide (KCN) | ACS Reagent | Cyanide source |

| Methanol (MeOH) | Anhydrous | Reaction Solvent |

| Hydrochloric Acid (HCl) | 37% (conc.) | Hydrolysis Reagent |

| Sodium Hydroxide (NaOH) | Pellets | Neutralization |

| Deionized Water (H₂O) | Solvent / Reagent | |

| Round-bottom flask, reflux condenser | Reaction Vessel | |

| Magnetic stirrer and stir bar | Agitation | |

| Heating mantle | Temperature Control | |

| pH meter or pH paper | Neutralization Control | |

| Buchner funnel and filter paper | Product Isolation |

Step-by-Step Synthesis Workflow

Detailed Procedure

Part A: α-Aminonitrile Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-(methylthio)-2-butanone (e.g., 0.10 mol), ammonium chloride (0.12 mol, 1.2 eq), and methanol (100 mL). Stir until all solids dissolve.

-

Cyanide Addition: In a fume hood, carefully add potassium cyanide (0.11 mol, 1.1 eq) to the stirring solution. The addition may be slightly exothermic. Seal the flask and allow the mixture to stir at room temperature.

-

Causality: Using a slight excess of NH₄Cl and KCN helps drive the equilibrium towards the aminonitrile product. Methanol is a suitable solvent that dissolves all reactants.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. The reaction is typically complete within 24-48 hours. Ketones are less reactive than aldehydes, often requiring longer reaction times.[1]

Part B: Hydrolysis and Product Isolation

-

Solvent Removal: Once the formation of the aminonitrile is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Acid Hydrolysis: Caution: This step may liberate residual HCN gas. Perform in a fume hood. To the crude aminonitrile residue, carefully add 6 M hydrochloric acid (approx. 100 mL). Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Causality: Strong acid and heat are required to overcome the activation energy for the hydrolysis of the stable nitrile and subsequent amide intermediates.[3] The reflux is maintained for 12-24 hours to ensure complete conversion.

-

-

Neutralization and Precipitation: After the hydrolysis is complete, cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) with vigorous stirring. Monitor the pH closely. The amino acid will precipitate at its isoelectric point (pI), which will be near neutral pH.

-

Causality: Amino acids are zwitterionic and exhibit their lowest solubility at their isoelectric point, where the net charge is zero, facilitating precipitation from the aqueous solution.[11]

-

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

-

Purification: The crude α-methylmethionine can be further purified by recrystallization from a hot water/ethanol mixture to yield the final product.

Product Characterization and Analytical Validation

Rigorous analytical chemistry is required to confirm the identity, purity, and quantity of the synthesized α-methylmethionine.[][19]

| Technique | Purpose | Expected Observations for α-Methylmethionine |

| ¹H NMR | Structural Elucidation | Signals corresponding to the α-methyl group (singlet), the S-methyl group (singlet), and two methylene groups (triplets or complex multiplets). The amine and carboxyl protons may be broad or exchange with D₂O. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the quaternary α-carbon, carbonyl carbon, S-methyl carbon, and the two methylene carbons. |

| LC-MS | Purity & MW Confirmation | A primary peak in the liquid chromatogram with a mass spectrum showing the correct molecular ion ([M+H]⁺) for C₅H₁₁NO₂S.[20][21] |

| FT-IR | Functional Group ID | Broad absorption for the O-H stretch of the carboxylic acid (superimposed on N-H stretches), and a strong C=O stretch for the carboxyl group. |

| Amino Acid Analysis (AAA) | Absolute Quantification | Provides an accurate molar quantity of the synthesized amino acid, which is essential for calculating a precise yield and for applications requiring known concentrations.[][19] |

Field-Proven Insights and Troubleshooting

-

Reactivity of Ketones: The primary challenge when using ketones instead of aldehydes is their lower electrophilicity, which can lead to slower reaction rates.[1] While the described protocol is robust, for particularly unreactive ketones, the addition of a Lewis acid catalyst can sometimes be beneficial to accelerate imine formation.[22]

-

Racemic Product: The classical Strecker synthesis is not stereoselective and produces a racemic mixture (an equal mixture of D and L enantiomers) of the amino acid.[1] For applications requiring a single enantiomer, a subsequent resolution step or the use of more advanced asymmetric Strecker protocols with chiral auxiliaries would be necessary.[1][23]

-

Hydrolysis Monitoring: Incomplete hydrolysis is a common issue. If analysis of the final product shows residual amide or nitrile functionalities, the hydrolysis time should be extended or a more concentrated acid can be used.

-

Purification Strategy: The zwitterionic nature of amino acids makes them highly polar and often insoluble in common organic solvents. Recrystallization from aqueous/alcoholic solvent systems is the most common purification method. For very high purity requirements, ion-exchange chromatography is an effective but more complex alternative.[20]

Conclusion

The Strecker synthesis provides a reliable and powerful method for accessing α-methylmethionine from 4-(methylthio)-2-butanone. By understanding the underlying mechanism, adhering to a validated, safety-conscious protocol, and employing rigorous analytical characterization, researchers can confidently synthesize this and other valuable α,α-disubstituted amino acids. These non-canonical amino acids are crucial tools in modern drug discovery, offering a means to modulate the pharmacological properties of peptides and other bioactive molecules.

References

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Methionine - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved February 25, 2026, from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. (n.d.). Retrieved February 25, 2026, from [Link]

-

Industrial methionine production (A) Diagram of the commonly used... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Methionine | Structure, Formula & Function - Lesson - Study.com. (2025, July 2). Retrieved February 25, 2026, from [Link]

-

Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - RSC Publishing. (2024, February 21). Retrieved February 25, 2026, from [Link]

-

Methionine production in the fine chemical process - Krohne. (n.d.). Retrieved February 25, 2026, from [Link]

-

Analytical Methods For Amino Acids - TNTH - Tamilnadu Test House. (2025, February 24). Retrieved February 25, 2026, from [Link]

-

4-Methylthio-2-butanone - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 25, 2026, from [Link]

-

4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

-

Amino Acid Analysis: an essential technique for the analytical lab - BioPharmaSpec. (2023, June 19). Retrieved February 25, 2026, from [Link]

-

Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB. (2010, April 8). Retrieved February 25, 2026, from [Link]

-

Methionine - Metabolite - biocrates life science ag. (2024, October 15). Retrieved February 25, 2026, from [Link]

-

L-Methionine | C5H11NO2S | CID 6137 - PubChem - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

-

Methionine | Amino Acid, Protein Synthesis, Sulfur | Britannica. (2026, February 4). Retrieved February 25, 2026, from [Link]

-

What is Methionine used for? - Patsnap Synapse. (2024, June 15). Retrieved February 25, 2026, from [Link]

-

Methionine: Functions, Food Sources and Side Effects - Healthline. (2018, April 13). Retrieved February 25, 2026, from [Link]

-

Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

- EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents. (n.d.).

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. (2021, January 7). Retrieved February 25, 2026, from [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications - ACS.org. (2001, March 30). Retrieved February 25, 2026, from [Link]

- EP3339289A1 - Process for the preparation of methionine - Google Patents. (n.d.).

-

Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase - PubMed. (2006, September 28). Retrieved February 25, 2026, from [Link]

-

The amino-acid methionine; constitution and synthesis - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

-

4-(METHYLTHIO)-2-BUTANONE - gsrs. (n.d.). Retrieved February 25, 2026, from [Link]

-

Amino Acid | Encyclopedia MDPI. (2022, February 4). Retrieved February 25, 2026, from [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. 4-Methylthio-2-butanone | 34047-39-7 [chemicalbook.com]

- 6. Showing Compound 4-(Methylthio)-2-butanone (FDB003374) - FooDB [foodb.ca]

- 7. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Methionine - Wikipedia [en.wikipedia.org]

- 11. Methionine | Amino Acid, Protein Synthesis, Sulfur | Britannica [britannica.com]

- 12. What is Methionine used for? [synapse.patsnap.com]

- 13. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 14. study.com [study.com]

- 15. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methionine (Met) Amino Acid - Creative Peptides [creative-peptides.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 21. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of α-Methylmethionine from Aminonitriles: An Application and Protocol Guide

This document provides a detailed guide for the synthesis of α-methylmethionine, a non-proteinogenic amino acid of significant interest in peptide and medicinal chemistry. The protocol herein focuses on a modified Strecker synthesis, a robust and versatile method for amino acid preparation, beginning with the formation of an α-aminonitrile intermediate.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

The inclusion of an α-methyl group on an amino acid can impart unique conformational constraints on peptides, enhancing their biological activity and resistance to enzymatic degradation.[3] This makes α-methylmethionine a valuable building block in the design of novel therapeutics.

I. Underlying Principles: The Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes or ketones.[2][4] The overall process can be conceptualized in two primary stages:

-

Formation of the α-Aminonitrile: This initial step involves the reaction of a carbonyl compound (in this case, a ketone to achieve α-methylation) with a source of ammonia and cyanide.[2][4] The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide nucleophile to yield the α-aminonitrile.[2][4]

-

Hydrolysis to the α-Amino Acid: The nitrile group of the α-aminonitrile is subsequently hydrolyzed, typically under acidic or basic conditions, to a carboxylic acid, yielding the final α-amino acid product.[1][4]

This guide will detail a specific application of the Strecker synthesis for α-methylmethionine, starting from 3-(methylthio)propanal.

Visualizing the Workflow

The following diagram outlines the key stages in the synthesis of α-methylmethionine from the aminonitrile precursor.

Caption: Workflow for the synthesis of α-methylmethionine.

II. Experimental Protocols

A. Safety Precautions: A Critical Overview

The synthesis of α-methylmethionine involves the use of highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. [5]

-

Cyanide Compounds: Acetone cyanohydrin is a source of hydrogen cyanide (HCN), a potent and rapidly acting poison. All manipulations involving acetone cyanohydrin must be performed in a certified chemical fume hood.[6] Keep acids away from the reaction setup unless they are part of the procedure, as acidification of cyanide salts liberates highly toxic HCN gas.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield.[6] A dedicated cyanide waste container must be used.[6]

-

Methyl Mercaptan: 3-(Methylthio)propanal has a strong and unpleasant odor. While not as acutely toxic as cyanide, it is still a hazardous substance. Handle it in a well-ventilated fume hood.[8]

-

Corrosive Reagents: Strong acids and bases are used in this synthesis. Handle with appropriate care and PPE.

Emergency Procedures: Ensure that all laboratory personnel are aware of the signs and symptoms of cyanide exposure and the specific emergency response procedures.[6][9] An emergency eyewash and safety shower must be readily accessible.[8]

B. Synthesis of α-Amino-α-methyl-γ-(methylthio)butyronitrile

This procedure is a modified Strecker synthesis using acetone cyanohydrin as a safer alternative to hydrogen cyanide gas.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Methylthio)propanal | 104.17 | 10.42 g | 0.10 |

| Acetone Cyanohydrin | 85.09 | 9.36 g | 0.11 |

| Ammonia (7N in Methanol) | 17.03 | ~30 mL | ~0.21 |

| Methanol | 32.04 | 100 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)propanal (10.42 g, 0.10 mol) and methanol (100 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the 7N solution of ammonia in methanol (~30 mL, ~0.21 mol) to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

-

In a separate dropping funnel, place acetone cyanohydrin (9.36 g, 0.11 mol). Add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-10 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude α-amino-α-methyl-γ-(methylthio)butyronitrile can be used in the next step without further purification, or it can be purified by vacuum distillation.

C. Hydrolysis of α-Amino-α-methyl-γ-(methylthio)butyronitrile to α-Methylmethionine

The hydrolysis of the aminonitrile is a critical step to yield the final amino acid.[1] Strong acidic conditions are typically employed for this transformation.[1]

Materials:

| Reagent | Concentration | Quantity |

| Crude α-Amino-α-methyl-γ-(methylthio)butyronitrile | - | From previous step |

| Hydrochloric Acid | 6 M | 150 mL |

| Sodium Hydroxide | 2 M | As needed |

Protocol:

-

Transfer the crude α-amino-α-methyl-γ-(methylthio)butyronitrile to a 500 mL round-bottom flask.

-

Carefully add 150 mL of 6 M hydrochloric acid. Caution: This may generate some HCN gas. Perform this step in a well-ventilated fume hood.

-

Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours. The hydrolysis progress can be monitored by TLC or HPLC.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl.

-

The residue is redissolved in a minimal amount of deionized water and the pH is carefully adjusted to the isoelectric point of α-methylmethionine (around pH 5.5-6.0) using a 2 M sodium hydroxide solution. This will cause the amino acid to precipitate.

-

The precipitate is collected by vacuum filtration and washed with cold deionized water, followed by a small amount of cold ethanol.

-

The crude α-methylmethionine can be further purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography for higher purity.[10]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the formation of the α-aminonitrile intermediate.

Caption: Simplified mechanism of α-aminonitrile formation.

III. Characterization and Analysis

The identity and purity of the synthesized α-methylmethionine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.[11][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product.[13] Chiral HPLC methods can be employed to determine the enantiomeric excess if an asymmetric synthesis was performed.[14]

IV. Discussion and Further Considerations

The Strecker synthesis is a powerful tool for the preparation of α-amino acids.[15] The use of ketones instead of aldehydes allows for the synthesis of α,α-disubstituted amino acids like α-methylmethionine.[4] While the classical Strecker synthesis produces a racemic mixture of the amino acid, asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantiomerically enriched products.[4][16]

The hydrolysis of the aminonitrile can also be performed under basic conditions, which may be advantageous in certain cases.[17] However, acidic hydrolysis is generally more common. The choice of hydrolysis conditions can influence the yield and purity of the final product.

The purification of the final amino acid is crucial, especially for applications in drug development. Ion-exchange chromatography is a highly effective method for obtaining high-purity α-methylmethionine.[10]

This application note provides a comprehensive and practical guide for the synthesis of α-methylmethionine from an aminonitrile intermediate. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can successfully prepare this valuable and versatile amino acid for a wide range of applications.

References

-

St. Paul's Cathedral Mission College. BIOMOLECULES AMINO ACIDS AND PROTEINS. Available from: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS.

-

New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet. Available from: [Link]

-

ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Available from: [Link]

-

PMC. A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Available from: [Link]

-

MDPI. Amino Acid. (2022). Available from: [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]

-

ResearchGate. Synthesis of α-aminonitrile. Available from: [Link]

-

MedCram. Amino Acid Synthesis and Protection Reactions. Available from: [Link]

-

ACS Publications. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024). Available from: [Link]

-

Organic Chemistry Portal. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. (2005). Available from: [Link]

-

The University of Queensland. Working Safely with Cyanide Guideline. Available from: [Link]

-

University of Windsor. Cyanides Storage, Handling and General Use Information. Available from: [Link]

-

ACS Publications. α-Methyl amino acids. Resolution and amino protection. Available from: [Link]

-

PMC. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Available from: [Link]

-

911Metallurgist. Cyanide Safety. (2018). Available from: [Link]

-

Pearson. Show how you would use a Strecker synthesis to make phenylalanine.... (2024). Available from: [Link]

-

ResearchGate. Separation and purification of L-methionine from E. coli fermentation broth by macroporous resin chromatography. Available from: [Link]

-

PMC. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Available from: [Link]

-

PMC. Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches. (2023). Available from: [Link]

-

ScienceDirect. Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. (2008). Available from: [Link]

-

PubMed. Stereospecific synthesis of alpha-methylated amino acids. (2000). Available from: [Link]

-

MDPI. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Available from: [Link]

- Google Patents. Synthesis of alpha-methyl, alpha-substituted amino acids.

-

SciSpace. The amino-acid methionine; constitution and synthesis. Available from: [Link]

-

Research Communities. Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Available from: [Link]

-

Organic Syntheses. acetone cyanohydrin. Available from: [Link]

- Google Patents. Process of purifying methionine.

-

Wiley Online Library. Enzymatic Synthesis of l‐Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. Available from: [Link]

-

PMC. Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2. Available from: [Link]

- Google Patents. Process for producing mma and/or maa from acetone cyanohydrin and sulfuric acid. (2014).

-

ResearchGate. Purification of soluble recombinant synthetic methionine limited alpha casein. Available from: [Link]

-

ResearchGate. Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Available from: [Link]

-

PMC. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Methionine on Primesep 100 Column. Available from: [Link]

-

PubMed. Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L. Available from: [Link]

-

PubMed. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). (2018). Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 3. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. nj.gov [nj.gov]

- 9. Cyanide Safety - 911Metallurgist [911metallurgist.com]

- 10. WO2017000867A1 - Process of purifying methionine - Google Patents [patents.google.com]

- 11. Comprehensive characterization of higher order structure changes in methionine oxidized monoclonal antibodies via NMR chemometric analysis and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Strecker synthesis using 4-(methylthio)-2-butanone

Application Note: Scalable Synthesis of

Executive Summary

This application note details the protocol for synthesizing

Key Technical Challenges Addressed:

-

Thermodynamic Equilibrium: Overcoming the unfavorable equilibrium constant of ketimine formation compared to aldimines.

-

Steric Hindrance: Managing the difficult hydrolysis of the tetrasubstituted

-aminonitrile intermediate. -

Safety & Odor Control: Mitigating hazards associated with cyanide handling and volatile organosulfur compounds.

Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage mechanism:[1][2][3] (1) The formation of an

Figure 1: Reaction Workflow

Caption: Figure 1. Kinetic pathway from ketone precursor to

Safety & Handling Protocols (Critical)

WARNING: This protocol involves Sodium Cyanide (NaCN) and the potential evolution of Hydrogen Cyanide (HCN) gas.[4][5][6] It must be performed in a certified chemical fume hood.

-

Cyanide Management:

-

Never acidify cyanide solutions outside of a closed, scrubbed system.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately accessible.

-

Waste: All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

-

-

Organosulfur Odor Control:

-

The starting material has a potent, diffusive sulfur odor.

-

Trap: Vent all reaction exhaust through a bleach scrubber (10% NaOCl) to oxidize volatile sulfides into non-odorous sulfoxides/sulfones.

-

Experimental Protocol

Phase A: Synthesis of the -Aminonitrile

Rationale: Ketones are less reactive than aldehydes. We utilize a saturated ammonium chloride solution to buffer the reaction and provide a high concentration of ammonia, driving the equilibrium toward the imine.

Materials:

-

4-(methylthio)-2-butanone (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Ammonium Chloride (NH

Cl) (1.5 eq) -

Solvent: Methanol / Water (1:1 v/v)

Step-by-Step:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NH

Cl (1.5 eq) in water. Add NaCN (1.2 eq) carefully.-

Note: The solution will be basic. Do not add acid.

-

-

Addition: Dissolve 4-(methylthio)-2-butanone (1.0 eq) in an equal volume of methanol. Add this solution dropwise to the cyanide/ammonium mixture over 30 minutes at room temperature.

-

Observation: The mixture may become slightly turbid as the organic ketone interacts with the aqueous salt phase.

-

-

Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours.

-

Process Control: Monitor by TLC (silica gel). The ketone spot should disappear. Ketone Strecker reactions are slower than aldehydes; heating to 40°C may be required if conversion is sluggish after 24h.

-

-

Extraction: Dilute with water and extract the product with diethyl ether or ethyl acetate (3x).

-

Wash: Wash the combined organic layers with water (to remove unreacted cyanide) and brine.

-

Concentration: Dry over MgSO

, filter, and concentrate under reduced pressure to yield the crude

Phase B: Hydrolysis to -Methylmethionine

Rationale: The quaternary carbon at the

Step-by-Step:

-

Acidification: Dissolve the crude aminonitrile in concentrated Hydrochloric Acid (12 M HCl). Use approximately 10 mL of HCl per gram of nitrile.

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–24 hours.

-

Checkpoint: The solution usually turns dark. This is normal for sulfur-containing amino acid synthesis (Maillard-type side reactions).

-

-

Isolation: Cool the reaction mixture. Remove excess HCl under reduced pressure (rotary evaporator with a caustic trap).

-

Purification (Isoelectric Precipitation):

-

Redissolve the residue in a minimum amount of water.

-

Neutralize carefully with aqueous Ammonia (NH

OH) or NaOH to the isoelectric point of the amino acid (approx. pH 5.7). -

Cool at 4°C to induce crystallization.

-

Filter the solid product and wash with cold ethanol.

-

Data Summary & Troubleshooting

| Parameter | Standard Conditions | Optimization for Yield |

| Solvent | H | Pure Methanol (using TMSCN source) |

| Temperature | 25°C (Step 1), 100°C (Step 2) | 40°C (Step 1) for faster kinetics |

| Time | 48h (Nitrile formation) | 24h (with ultrasound promotion) |

| Yield | 50–65% | 70–80% (TMSCN Method) |

Troubleshooting Guide:

-

Low Yield in Step 1: Ketones often suffer from "retro-Strecker" (reversibility). Ensure NH

Cl is in excess to keep the ammonia concentration high. -

Incomplete Hydrolysis: If the product shows a strong IR signal at ~2240 cm

(nitrile), the hydrolysis is incomplete. Increase reflux time or use HBr/AcOH. -

Product Purity: If the final solid is brown/sticky, decolorizing charcoal treatment during the recrystallization step is highly recommended.

References

-

Strecker Synthesis Overview

-

Mechanism & Nitrile Hydrolysis

-

Cyanide Safety Protocols

-

Synthesis of Sulfur-Containing Amino Acids

- National Institutes of Health (PMC). "High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction."

-

[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. What amino acid is formed when the aldehyde used in the Strecker ... | Study Prep in Pearson+ [pearson.com]

- 11. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strecker Synthesis [organic-chemistry.org]

Application and Protocol for the Synthesis of 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione via Bucherer-Bergs Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione from 4-(methylthio)-2-butanone utilizing the Bucherer-Bergs reaction. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and presents expected characterization data, all designed to support researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of the Bucherer-Bergs Reaction and Hydantoin Scaffolds

The Bucherer-Bergs reaction is a robust and versatile multicomponent reaction used for the synthesis of hydantoins from ketones or aldehydes, a cyanide source, and ammonium carbonate.[1][2] This one-pot synthesis is highly valued for its efficiency and the accessibility of its starting materials.[3] The resulting hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[4][5] The synthesis of novel hydantoin derivatives, such as the sulfur-containing compound 5-(2-(methylthio)ethyl)-5-methylimidazolidine-2,4-dione, is of significant interest for the exploration of new pharmacophores and the development of potential drug candidates.

Reaction Mechanism and Rationale